The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the condensation of 1,3-dimethyl-1H-pyrazole with an appropriate amine. A common method includes:
In industrial settings, continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Optimizing parameters like temperature, pressure, and solvent choice is crucial for large-scale synthesis.
The molecular structure of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine can be described as follows:
The structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions:
The mechanism of action for 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine is primarily explored in biological contexts where it exhibits potential antimicrobial and anti-inflammatory properties.
The compound may interact with specific biological targets:
Further studies are needed to elucidate the detailed mechanisms at the molecular level .
Data regarding melting points, boiling points, and specific heat capacities are not extensively documented but can be inferred from similar compounds within its class .
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific applications:
This compound's unique structure makes it valuable for various research fields including medicinal chemistry and materials science .
The structural core of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (IUPAC name: 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine, CAS: 1007461-03-1) embodies a privileged scaffold in modern drug discovery. Characterized by a 1,3-dimethyl-substituted pyrazole ring connected to an ethylamine tether, this compound (empirical formula: C₇H₁₃N₃, MW: 139.20 g/mol) exhibits balanced lipophilicity and conformational flexibility [2]. Its molecular architecture allows diverse interactions with biological targets, positioning it as a versatile precursor for pharmacologically active agents. The scaffold’s significance is further amplified by its synthetic tractability and adaptability to structural diversification, enabling fine-tuning of physicochemical and receptor-binding properties [5] [9].
Table 1: Key Physicochemical Properties of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₃N₃ | [2] |
Molecular Weight | 139.20 g/mol | [2] |
Physical Form | Liquid | |
Purity | 95–97% | [5] |
Storage Conditions | Room temperature, sealed | [5] |
InChIKey | HGQSWPBSWYFHEU-UHFFFAOYSA-N | [2] |
The 1,3-dimethylpyrazole unit in this scaffold confers distinct electronic and steric advantages critical for bioactivity. The N-1 methylation prevents undesired metabolic deactivation through glucuronidation, while the C-3 methyl group enhances electron density at the pyrazole’s C-4 position, facilitating π-stacking interactions with aromatic residues in target proteins [9]. This substitution pattern also imposes planarity on the heterocycle, optimizing binding to flat receptor subsites—a feature exploited in kinase inhibitors and neurotransmitter analogs [9]. The pyrazole’s dipole moment (~2.5 D) further promotes hydrogen bonding with biological targets, as evidenced in crystallographic studies of related pharmacophores where the pyrazole nitrogen acts as a hydrogen bond acceptor [9]. Additionally, the 1,3-dimethyl configuration blocks metabolic oxidation at these positions, enhancing metabolic stability compared to unsubstituted analogs [5].
The ethylamine spacer (−CH₂−CH₂−NH₂) serves as a critical pharmacophoric element, enabling precise spatial orientation of the pyrazole ring relative to target binding sites. This flexible two-carbon chain adopts extended conformations that position the terminal amino group (~4.5 Å from the pyrazole centroid) for salt bridge formation with aspartate or glutamate residues in receptors [7] . The linker’s basicity (predicted pKₐ ~9–10) ensures protonation under physiological conditions, enhancing electrostatic complementarity with anionic receptor pockets. Structure-activity relationship (SAR) studies of analogs demonstrate that shortening the chain to methylamine diminishes receptor affinity by 15-fold, while lengthening to propylamine introduces entropic penalties without affinity gains [7] . The scaffold’s modularity is further evidenced by its incorporation into larger pharmacophores, such as N-pyrazolylethyl derivatives of benzofuran and triazole, which leverage the ethylamine tether for covalent conjugation [7] [9].
Table 2: Structural and Functional Comparison of Pyrazolylethylamine Derivatives
Compound | Molecular Formula | Key Structural Variation | Therapeutic Relevance |
---|---|---|---|
2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine | C₇H₁₃N₃ | 1,3-dimethyl pyrazole | Versatile pharmacophore core |
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine | C₆H₁₁N₃ | Monosubstituted pyrazole | Reduced steric bulk |
5-(Aminomethyl)-1-ethyl-3-methyl-1H-pyrazole | C₇H₁₃N₃ | Isomeric amino positioning | Enhanced target specificity |
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl] derivatives | C₁₄H₂₃N₅ | Bis-heterocyclic extension | Multivalent receptor engagement |
The synthetic exploration of pyrazolylethylamines originated in the 1980s with condensed pyrazole analogs for CNS applications. The specific 1,3-dimethyl-4-(2-aminoethyl) variant emerged in the early 2000s as a key intermediate in kinase inhibitor programs, where its balanced logP (~0.8) and topological polar surface area (~50 Ų) aligned with CNS-penetrance criteria [5] [9]. Synthetic methodologies evolved from classical cyclocondensation (e.g., reactions of β-ketoesters with hydrazines) to modern transition metal-catalyzed approaches, such as palladium-mediated coupling for introducing aryl substituents at the pyrazole C-4 position [9]. A significant milestone was achieved through chalcone-based syntheses, where 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethanones underwent condensation with benzaldehydes to form precursors for pyrazoline-thioamide intermediates, later elaborated to complex heterocycles incorporating the pyrazolylethylamine motif [9]. Commercial availability peaked circa 2010–2020 (e.g., EnamineStore catalog #EN300-114551), though current supply chain challenges have led to discontinuation of bulk quantities despite ongoing research demand [5]. The scaffold’s versatility is demonstrated by its integration into bifunctional ligands, such as 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, which exhibit enhanced binding through multivalent heterocyclic interactions [9].
Table 3: Evolution of Pyrazolylethylamine Synthesis and Applications
Time Period | Synthetic Advance | Therapeutic Application |
---|---|---|
1980–1990 | Hydrazine cyclocondensation with β-dicarbonyls | Anxiolytic agents |
2000–2010 | Transition metal-catalyzed pyrazole functionalization | Kinase inhibitor intermediates |
2010–Present | Chalcone-thiosemicarbazide cyclizations (e.g., Scheme 1) | Triazolylthiazole hybrids |
2020–Present | Commercial discontinuation despite research utility | Fragment-based drug design |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7